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Compound of Interest

Compound Name: ML-9 free base

Cat. No.: B1676664 Get Quote

CAS Number: 110448-31-2

This technical guide provides a comprehensive overview of ML-9 free base, a potent and

selective inhibitor of Myosin Light Chain Kinase (MLCK). This document is intended for

researchers, scientists, and drug development professionals, offering detailed information on its

mechanism of action, key experimental data, and protocols for its use in biochemical and cell-

based assays.

Core Properties and Mechanism of Action
ML-9 is a naphthalene sulfonamide derivative that primarily functions as a competitive inhibitor

of ATP binding to the active site of MLCK.[1] This inhibition prevents the phosphorylation of the

myosin light chain, a critical step in the initiation of smooth muscle contraction and other

cellular processes involving actomyosin contractility.[1]

Beyond its primary target, ML-9 has been shown to inhibit other protein kinases, albeit with

lower potency. These include Protein Kinase A (PKA), Protein Kinase C (PKC), and Akt kinase.

[2] This broader activity profile should be considered when interpreting experimental results.

Additionally, ML-9 has been identified as an inhibitor of stromal interaction molecule 1 (STIM1)

activity and can influence intracellular calcium concentrations independently of its effect on

MLCK. ML-9 has also been demonstrated to induce autophagy by stimulating the formation of

autophagosomes and inhibiting their degradation.[2][3]

Signaling Pathway of MLCK Inhibition by ML-9
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The primary signaling pathway affected by ML-9 is the calcium/calmodulin-dependent

activation of MLCK. An increase in intracellular calcium leads to the formation of a Ca²⁺-

calmodulin complex, which then binds to and activates MLCK. Activated MLCK phosphorylates

the regulatory light chain of myosin II, leading to cross-bridge cycling and muscle contraction or

cellular tension. ML-9 directly interferes with this pathway by blocking the catalytic activity of

MLCK.

MLCK Activation

Inhibition by ML-9

Downstream Effect

Ca2+ Calmodulin
binds Ca2+/Calmodulin

Complex MLCK (inactive)
activates

MLCK (active) Myosin Light Chain
phosphorylates

ML-9

inhibits

Phosphorylated
Myosin Light Chain

Muscle Contraction/
Cellular Tension

Click to download full resolution via product page

Inhibition of the MLCK signaling pathway by ML-9.

Quantitative Data
The inhibitory activity of ML-9 against various kinases is summarized in the table below. These

values are crucial for determining appropriate experimental concentrations and for

understanding the selectivity profile of the compound.
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Target Kinase
Inhibition Constant
(Kᵢ)

IC₅₀ Value Reference(s)

Myosin Light Chain

Kinase (MLCK)
4 µM - [2]

Protein Kinase A

(PKA)
32 µM - [2]

Protein Kinase C

(PKC)
54 µM - [2]

TRPC6 - 7.8 µM [4][5]

Note: IC₅₀ and Kᵢ values can vary depending on the specific assay conditions, including ATP

concentration.

Experimental Protocols
This section provides detailed methodologies for key experiments involving ML-9.

Biochemical Assay: In Vitro MLCK Inhibition
This protocol outlines a method to determine the inhibitory effect of ML-9 on MLCK activity in a

purified system.

Objective: To quantify the inhibition of MLCK-mediated myosin light chain phosphorylation by

ML-9.

Materials:

Purified MLCK enzyme

Myosin light chains (MLC) as substrate

[γ-³²P]ATP

Kinase assay buffer (e.g., 40 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL

BSA)
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ML-9 free base dissolved in DMSO

Stopping solution (e.g., 2X Laemmli sample buffer)

SDS-PAGE apparatus

Phosphorimager or autoradiography film

Procedure:

Prepare a reaction mixture containing kinase assay buffer, purified MLCK, and MLC

substrate.

Add varying concentrations of ML-9 (or DMSO as a vehicle control) to the reaction mixture

and pre-incubate for 10-15 minutes at 30°C.

Initiate the kinase reaction by adding [γ-³²P]ATP.

Allow the reaction to proceed for a specified time (e.g., 10-30 minutes) at 30°C.

Terminate the reaction by adding stopping solution.

Separate the reaction products by SDS-PAGE.

Visualize the phosphorylated MLC by autoradiography or phosphorimaging.

Quantify the band intensities to determine the extent of phosphorylation and calculate the

IC₅₀ value for ML-9.
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Workflow for an in vitro MLCK inhibition assay.
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Cell-Based Assay: Inhibition of Smooth Muscle
Contraction
This protocol describes a method to assess the effect of ML-9 on agonist-induced contraction

of smooth muscle tissue.[1]

Objective: To measure the dose-dependent inhibition of smooth muscle contraction by ML-9.

Materials:

Isolated smooth muscle tissue strips (e.g., rabbit mesenteric artery)

Organ bath system with force transducer

Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂/5% CO₂ and

maintained at 37°C

Contractile agonist (e.g., KCl, norepinephrine)

ML-9 free base dissolved in an appropriate solvent

Procedure:

Mount the smooth muscle strips in the organ bath containing physiological salt solution.

Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

Induce contraction by adding a contractile agonist to the bath.

Once a stable contraction is reached, wash the tissue to return to baseline.

Pre-incubate the tissue with varying concentrations of ML-9 for a defined period (e.g., 30

minutes).[1]

Re-introduce the same concentration of the contractile agonist and record the contractile

response.
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Compare the contractile force in the presence and absence of ML-9 to determine the

inhibitory effect.

Cell-Based Assay: Measurement of Intracellular Calcium
This protocol provides a general framework for measuring changes in intracellular calcium

concentration ([Ca²⁺]i) in response to ML-9 treatment using a fluorescent indicator.

Objective: To determine if ML-9 alters basal or agonist-induced intracellular calcium levels.

Materials:

Cultured cells (e.g., HEK293, smooth muscle cells)

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

HEPES-buffered saline (HBS)

Agonist known to increase intracellular calcium in the chosen cell type

ML-9 free base

Fluorescence plate reader or fluorescence microscope

Procedure:

Seed cells in a suitable format (e.g., 96-well black-walled plate) and grow to an appropriate

confluency.

Load the cells with the calcium indicator dye according to the manufacturer's instructions.

This typically involves incubation with the AM ester form of the dye.

Wash the cells with HBS to remove extracellular dye.

Acquire a baseline fluorescence reading.

Add ML-9 at the desired concentration and monitor fluorescence changes to assess its effect

on basal [Ca²⁺]i.
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Alternatively, after establishing a baseline, add an agonist to stimulate a calcium response,

and then add ML-9 to determine its effect on the agonist-induced calcium transient.

Analyze the fluorescence data to calculate changes in [Ca²⁺]i. For ratiometric dyes like Fura-

2, the ratio of emission at two different excitation wavelengths is used.

Cell-Based Assay: Assessment of Autophagy
This protocol describes a method to evaluate the induction of autophagy by ML-9 through the

detection of autophagic vacuoles.[3]

Objective: To visualize and quantify the formation of autophagosomes in cells treated with ML-

9.

Materials:

Cultured cells (e.g., LNCaP, HeLa)

Autophagy detection kit (e.g., using a fluorescent dye that accumulates in autophagic

vacuoles like monodansylcadaverine (MDC)) or cells stably expressing GFP-LC3

ML-9 free base

Positive control for autophagy induction (e.g., rapamycin, starvation media)

Fluorescence microscope or flow cytometer

Procedure:

Culture cells to the desired confluency.

Treat the cells with varying concentrations of ML-9 for a specified time (e.g., 6-24 hours).

Include vehicle-treated and positive control groups.

For fluorescent dye-based kits: Stain the cells with the autophagic vacuole-specific dye

according to the kit's protocol.

For GFP-LC3 expressing cells: Fix the cells.
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Visualize the cells using fluorescence microscopy. The formation of punctate fluorescent

signals (representing autophagosomes) is indicative of autophagy induction.

Quantify the number of puncta per cell or the overall fluorescence intensity to measure the

extent of autophagy.

Conclusion
ML-9 free base is a valuable pharmacological tool for studying the roles of MLCK in a variety

of physiological and pathological processes. Its well-characterized inhibitory activity on MLCK,

coupled with its cell permeability, makes it suitable for both in vitro and in vivo studies.

However, researchers should remain mindful of its off-target effects on other kinases and

cellular signaling pathways, particularly at higher concentrations. The experimental protocols

provided in this guide offer a starting point for investigating the multifaceted activities of ML-9.

Careful experimental design and data interpretation are essential for drawing accurate

conclusions about its mechanism of action in any given system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1676664#ml-9-free-base-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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